molecular formula C18H22N6O B7147968 N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide

N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide

Cat. No.: B7147968
M. Wt: 338.4 g/mol
InChI Key: MDLAJQNGSPZUSA-UHFFFAOYSA-N
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Description

N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide is a complex organic compound featuring multiple heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of imidazole, pyridine, and pyrazole rings within its structure contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O/c1-3-15(4-2)24-9-7-16(22-24)18(25)21-12-14-5-6-17(20-11-14)23-10-8-19-13-23/h5-11,13,15H,3-4,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLAJQNGSPZUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C=CC(=N1)C(=O)NCC2=CN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and pyridine intermediates, followed by their coupling with the pyrazole moiety. The reaction conditions often involve the use of catalysts such as palladium or nickel, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually includes the formation of the carboxamide group under mild conditions to avoid decomposition of the sensitive heterocyclic rings .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

    N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide: shares structural similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

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